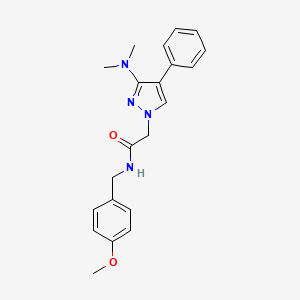
3-isothiocyanato-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanato-N,N-dimethylpropanamide is a chemical compound with the molecular formula C6H10N2OS . It has a molecular weight of 158.22 .
Synthesis Analysis
Isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C6H10N2OS/c1-8(2)6(9)3-4-7-5-10/h3-4H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Soil Fumigation and Agricultural Applications
One study detailed the soil fate of various agricultural fumigants, including methyl isothiocyanate (MITC), under different conditions representative of commercial vegetable production systems. The research found that soil water content, soil tilth, the type of plastic film used, and soil texture significantly impact the persistence of fumigants like MITC in soil, highlighting the importance of optimal application conditions for effective pest control in agriculture (Chellemi et al., 2011).
Synthetic Chemistry and Reactivity
Another study focused on the synthesis and reactivity of N-isocyanates and N-isothiocyanates, including their masked/blocked derivatives. These compounds have shown potential in synthesizing heterocycles possessing the N–N–C=O motif, which is prevalent in agrochemicals and pharmaceuticals. The review emphasizes the controlled reactivity of these intermediates through the use of masked precursors, paving the way for complex reactions and the rapid synthesis of valuable chemical entities (Vincent-Rocan & Beauchemin, 2016).
Spectroscopic Quantitation and Analysis
Research on the spectroscopic quantitation of organic isothiocyanates proposed a direct and generic method for quantifying isothiocyanates through cyclocondensation with vicinal dithiols. This method offers a sensitive, quantitative approach for analyzing isothiocyanates in various matrices, including plant extracts, demonstrating its utility in both basic and applied research contexts (Zhang et al., 1992).
Antidepressant Potential
A study on 3,4-diphenyl-1H-pyrazole-1-propanamine compounds, including N,N-dimethyl derivatives, identified potential antidepressants with reduced side effects. The research highlighted the importance of specific molecular structures for achieving desired biological activities, indicating the broader relevance of isothiocyanate derivatives in developing new therapeutic agents (Bailey et al., 1985).
Inhibition of Carcinogenesis
Isothiocyanates, such as benzyl isothiocyanate, have been shown to inhibit carcinogen-induced neoplasia in animal models. The effects were observed in experiments where the compounds were administered after carcinogen exposure, suggesting a potential role for isothiocyanates in cancer prevention (Wattenberg, 1981).
Eigenschaften
IUPAC Name |
3-isothiocyanato-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-8(2)6(9)3-4-7-5-10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWKEVYFKUZQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2694044.png)




![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)
![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)
